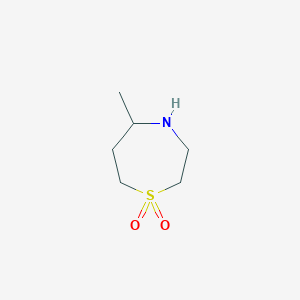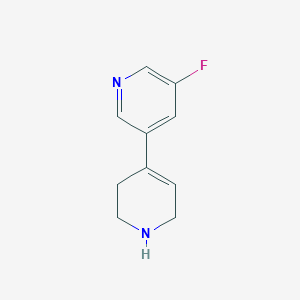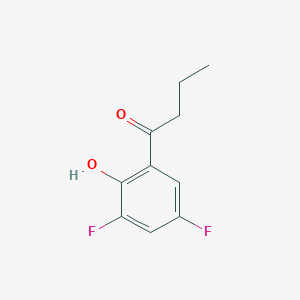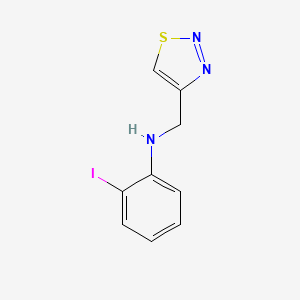![molecular formula C10H14ClNO2 B13272737 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)
4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14ClNO2 It is a chlorinated phenol derivative that features a hydroxypropylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol typically involves the following steps:
Nitration and Reduction: Starting from para-chlorophenol, the compound undergoes nitration to form 4-chloro-2-nitrophenol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the hydroxypropylamino group can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: A chlorinated aniline with nephrotoxic potential.
2-Amino-4-chlorophenol: Another chlorinated phenol used in various industrial applications.
Uniqueness
4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both a hydroxypropylamino group and a chlorine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H14ClNO2/c1-7(13)5-12-6-8-4-9(11)2-3-10(8)14/h2-4,7,12-14H,5-6H2,1H3 |
InChI Key |
IXRWRDXAAPLSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)






![2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine](/img/structure/B13272701.png)
amine](/img/structure/B13272705.png)


![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)

![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
